4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

Description

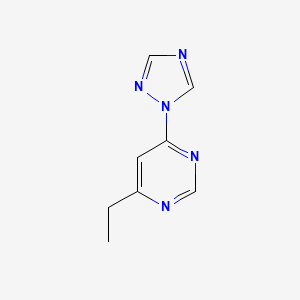

4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group at position 4 and a 1,2,4-triazole moiety at position 6.

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-ethyl-6-(1,2,4-triazol-1-yl)pyrimidine |

InChI |

InChI=1S/C8H9N5/c1-2-7-3-8(11-5-10-7)13-6-9-4-12-13/h3-6H,2H2,1H3 |

InChI Key |

WWEVJHLLJKXGSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=N1)N2C=NC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis highlights:

Key Observations:

- Substituent Position : The placement of the triazole group (C4 vs. C6) significantly impacts biological activity. For instance, 4a-j analogs with triazole at C4 and aryl at C6 exhibit anticonvulsant and anticancer effects , whereas VN-CHO’s triazole at C4 contributes to antifungal activity . The target compound’s triazole at C6 may alter target binding or metabolic stability.

- Conversely, aryl groups may offer π-π stacking interactions with biological targets.

- Thioxo vs. Triazole : The thioxo group in ’s compound introduces hydrogen-bonding capabilities absent in the triazole-containing target compound, which may influence solubility and receptor interactions .

Pharmacological Profiles

- Anticonvulsant Activity: Compounds 4a-j (triazole at C4) showed efficacy in rodent seizure models, with ED50 values < 30 mg/kg .

- Anticancer Activity: Derivatives like 4a and 4d inhibited Non-Small Cell Lung Cancer and Renal Cancer cell lines (IC50: 10–50 μM) . The target compound’s lack of aryl groups could diminish DNA intercalation but improve pharmacokinetics.

Physicochemical Properties

- Crystallinity: TPBD () forms monoclinic crystals (space group P21/c) due to hydrogen-bonding interactions involving the triazole moiety . The target compound’s ethyl group may disrupt such packing, affecting solubility or stability.

- Thermal Stability : Aryl-substituted analogs (4a-j) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives, suggesting the target compound may have lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.